molecular formula C20H11NO2 B13788261 3-Nitrobenzo(k)fluoranthene CAS No. 81316-80-5

3-Nitrobenzo(k)fluoranthene

Cat. No.: B13788261
CAS No.: 81316-80-5
M. Wt: 297.3 g/mol
InChI Key: SOJSECJEJPKNFV-UHFFFAOYSA-N
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Description

3-Nitrobenzo(k)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a derivative of benzo(k)fluoranthene, with a nitro group attached to the third position of the molecule. This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzo(k)fluoranthene typically involves nitration of benzo(k)fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzo(k)fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitrobenzo(k)fluoranthene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its mutagenic and carcinogenic properties, contributing to understanding the biological effects of nitro-aromatic compounds.

    Medicine: Investigated for its potential role in drug development and as a model compound in toxicological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological activity of 3-nitrobenzo(k)fluoranthene is primarily due to its nitro group. The compound can undergo metabolic activation in living organisms, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The molecular targets include cellular DNA, where the compound can form adducts, leading to mutations and potentially cancer .

Comparison with Similar Compounds

Comparison: 3-Nitrobenzo(k)fluoranthene is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. Compared to its non-nitrated counterparts, it exhibits different reactivity patterns in chemical reactions and has distinct biological effects, making it a valuable compound for research in toxicology and environmental chemistry .

Properties

CAS No.

81316-80-5

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

IUPAC Name

3-nitrobenzo[k]fluoranthene

InChI

InChI=1S/C20H11NO2/c22-21(23)19-9-8-15-18-11-13-5-2-1-4-12(13)10-17(18)14-6-3-7-16(19)20(14)15/h1-11H

InChI Key

SOJSECJEJPKNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

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